

Application Notes and Protocols for Bismuth- Based Alloys in Low-Temperature Soldering

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Introduction

Bismuth-based solder alloys are a critical lead-free solution for low-temperature soldering applications, particularly for assembling temperature-sensitive electronic components. The eutectic Bi58Sn42 composition, with a melting point of approximately 138°C, allows for significantly lower reflow temperatures compared to traditional tin-silver-copper (SAC) alloys, which melt at around 220°C.[1][2][3] This reduction in processing temperature minimizes the risk of thermal damage to delicate components and substrates, reduces warpage due to mismatched coefficients of thermal expansion (CTE), and can lead to energy and cost savings in high-volume manufacturing.[4][5][6] While offering these advantages, **bismuth**-based alloys can also exhibit brittleness, which requires careful consideration in applications subjected to mechanical shock.[4][7] Alloying with elements such as silver (Ag) or indium (In) can modify the mechanical properties and improve the performance of these solders.[1][8][9][10]

These application notes provide a comprehensive overview of common **bismuth**-based solder alloys, their key properties, and detailed protocols for their evaluation and use in research and development settings.

Data Presentation: Properties of Bismuth-Based Solder Alloys

The selection of an appropriate solder alloy is dependent on the specific requirements of the application, including operating temperature, mechanical stress, and the nature of the



components being joined. The following table summarizes the key quantitative data for several common **bismuth**-based solder alloys to facilitate comparison.

Alloy Compositio n (wt%)	Melting Point (°C)	Tensile Strength (MPa)	Shear Strength (MPa)	Elongation (%)	Hardness (Brinell, HB)
Bi58Sn42	138 (Eutectic)	~56	~42	~55	23
Bi57Sn42Ag1	139-140	~58	~45	More malleable than Bi58Sn42	-
Sn43Pb43Bi1	144-163	-	-	-	-
Bi60Sn40	138-170	~52.5	-	~35	24
In52Sn48	118 (Eutectic)	-	-	-	-
50Sn-38Bi- 12In	101.5-103.1	-	-	-	-

Note: The properties of solder alloys can vary depending on the manufacturing process, testing conditions, and the presence of micro-alloying elements. The data presented here is a compilation from various sources for comparative purposes.[1][2][8][9][11][12]

Experimental Protocols

The following protocols outline standard methodologies for the evaluation of **bismuth**-based solder alloys.

Protocol for Reflow Profile Development for Low-Temperature Solder Paste

Objective: To establish an optimal reflow soldering temperature profile for a given **bismuth**-based solder paste to ensure proper wetting and the formation of a reliable solder joint without thermally stressing the components.



Materials and Equipment:

- Reflow oven with multiple heating zones
- Thermocouples and data logger
- Test printed circuit boards (PCBs) with representative components
- Bismuth-based solder paste
- Stencil printer
- Pick-and-place machine

Procedure:

- Solder Paste Deposition: Using a stencil printer, apply the bismuth-based solder paste to the pads of the test PCBs.
- Component Placement: Place the components onto the solder paste deposits using a pickand-place machine.
- Thermocouple Attachment: Attach thermocouples to various locations on the test PCB, including on the body of a temperature-sensitive component and on a solder joint.
- Profile Setup: Based on the solder paste manufacturer's datasheet, set the initial temperature profile on the reflow oven. A typical profile for a Bi-Sn based solder with a melting point of ~138°C will have a peak temperature between 170-200°C.[4][13][14] The profile consists of four main zones:
 - Preheat: Ramp up the temperature at a rate of 1-3°C per second to activate the flux and evaporate solvents.[15]
 - Soak: Maintain a temperature slightly below the solder's melting point (e.g., 100-130°C) for 60-120 seconds to ensure a uniform temperature across the entire assembly.
 - Reflow: Increase the temperature above the solder's liquidus temperature. The time above liquidus (TAL) should typically be between 30 and 90 seconds.[13][16] The peak



temperature should be sufficiently high to ensure good wetting but not so high as to damage components.

- Cooling: Cool down the assembly at a controlled rate (typically < 4°C per second) to solidify the solder and form the desired grain structure.
- Profile Measurement: Run the test PCB through the reflow oven and record the temperature profile using the data logger.
- Analysis and Optimization: Analyze the recorded profile to ensure it meets the specifications.
 Adjust the zone temperatures and belt speed as necessary and repeat the measurement until the desired profile is achieved.
- Visual Inspection: After reflow, visually inspect the solder joints under a microscope for defects such as bridging, solder balls, and incomplete wetting.

Protocol for Solder Joint Shear Strength Testing

Objective: To determine the mechanical strength of a solder joint by measuring the force required to shear a component from its pads. This protocol is based on standards such as JIS Z3198-7 and IEC 62137-1-2.[17][18]

Materials and Equipment:

- Motorized shear tester with a force gauge
- Shear tool (chisel)
- Microscope for positioning
- PCBs with soldered chip components (e.g., 0603 resistors)

Procedure:

• Sample Preparation: Secure the PCB with the soldered component onto the test stage of the shear tester.



- Positioning: Using the microscope, carefully position the shear tool against the side of the component to be tested. The height of the shear tool is critical and should be set as low as possible to the substrate to produce a shear force on the solder joint.
- Test Execution:
 - Set the shear speed. A typical range is 100 to 600 μm/s.[19]
 - Initiate the test. The motorized stand will move the shear tool at the set speed, applying a
 force to the component until the solder joint fractures.
 - The force gauge will record the peak force required to cause the failure.
- Data Recording: Record the shear force in Newtons (N) or kilograms-force (kgf).
- Failure Analysis: After the test, inspect the fracture surface under a microscope to determine the failure mode (e.g., fracture within the solder, at the intermetallic compound layer, or pad lifting). This provides insight into the weakest point of the solder joint.
- Statistical Analysis: Test a statistically significant number of samples (e.g., >10) and calculate the average shear strength and standard deviation.

Protocol for Wettability Assessment using the Dip-and-Look Test

Objective: To qualitatively assess the ability of a molten solder alloy to wet a metal surface, which is a critical indicator of solderability. This method is based on standards like ANSI/J-STD-002.[20]

Materials and Equipment:

- Solder pot with temperature control
- · Dipping mechanism
- Flux
- Test coupons (e.g., copper wires or pads)



- Low-power microscope
- Timer

Procedure:

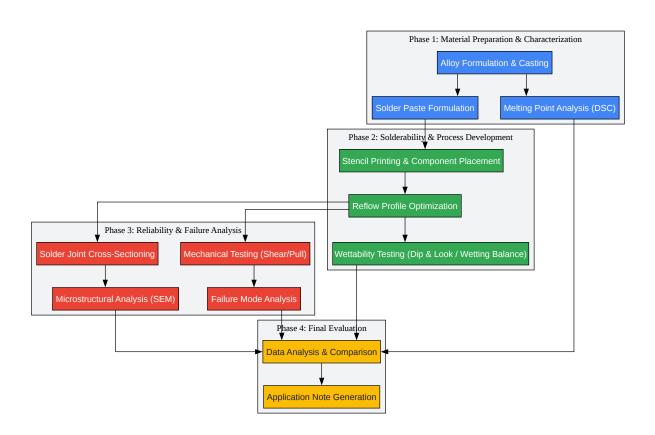
- Preparation:
 - Heat the solder pot to the desired temperature for the bismuth-based alloy (e.g., 180-200°C).
 - Clean the surface of the test coupons to remove any oxides or contaminants.
 - Apply a thin, uniform layer of flux to the area of the coupon to be tested.
- Dipping:
 - Using the dipping mechanism, immerse the test coupon into the molten solder at a controlled rate.
 - Hold the coupon in the solder for a specified dwell time (e.g., 3-5 seconds).
 - Withdraw the coupon from the solder at a controlled rate.
- Cooling and Cleaning: Allow the coupon to cool to room temperature. Clean off any flux residue.
- Inspection:
 - Visually inspect the solder-coated area of the coupon under a low-power microscope.
 - Assess the wetting based on the following criteria:
 - Good Wetting: A uniform, smooth, and unbroken film of solder covers at least 95% of the dipped surface.[20]
 - Dewetting: The solder has initially wetted the surface but has then receded, leaving irregularly shaped mounds of solder.[20]



- Non-wetting: The solder has not adhered to the surface, leaving the base metal exposed.[20]
- Documentation: Record the observations and take representative micrographs.

Visualizations Experimental Workflow for Solder Alloy Evaluation



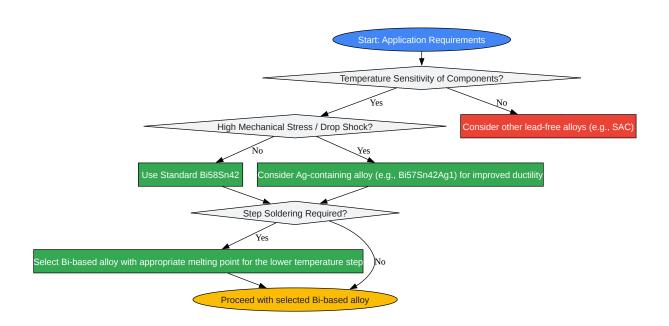


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Caption: Workflow for the evaluation of a new bismuth-based solder alloy.



Decision Tree for Bismuth-Based Solder Alloy Selection

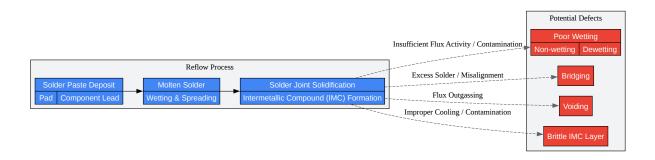


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Caption: Decision-making process for selecting a suitable solder alloy.

Solder Joint Formation and Potential Defects





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Caption: Formation of a solder joint and common associated defects.

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